8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane is a spirocyclic compound characterized by its unique structural features, which include an oxazolidine ring and a diazaspiro nonane system. This compound has garnered interest in various fields of research, particularly in medicinal chemistry and organic synthesis.
The compound is cataloged under the CAS number 1369143-13-4 and can be sourced from chemical suppliers specializing in organic compounds. Its structural uniqueness makes it a valuable intermediate in synthetic chemistry.
8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane belongs to the class of spirocyclic compounds, which are characterized by the presence of two or more rings that share one or more atoms. Its classification as a diazaspiro compound indicates the presence of nitrogen atoms within its spirocyclic framework.
The synthesis of 8-methyl-2-oxa-5,8-diazaspiro[3.5]nonane typically involves cyclization reactions using appropriate precursors. Common methods include:
The reaction conditions for synthesizing this compound usually require:
For industrial applications, continuous flow reactors may be utilized to enhance yield and scalability, with purification techniques such as recrystallization or chromatography ensuring high purity of the final product .
The molecular formula for 8-methyl-2-oxa-5,8-diazaspiro[3.5]nonane is , indicating it contains nine carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and one oxygen atom. The spirocyclic structure features an oxazolidine ring fused to a diazaspiro nonane framework.
The compound's molecular weight is approximately 168.24 g/mol. The structural arrangement allows for unique chemical properties and reactivity patterns distinct from other similar compounds.
8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane can undergo several types of chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 8-methyl-2-oxa-5,8-diazaspiro[3.5]nonane involves its interaction with biological targets such as enzymes or receptors. The compound may exert its effects by binding to these targets, modulating their activity, and leading to various biochemical outcomes. This characteristic makes it a potential candidate for drug development and therapeutic applications .
Chemical properties include:
8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane has several notable applications:
By understanding the synthesis methods, chemical reactions, and applications of 8-methyl-2-oxa-5,8-diazaspiro[3.5]nonane, researchers can explore its potential further across various scientific fields.
The construction of the spiro[3.5]nonane core relies on strategic ring-forming reactions, typically initiated from cyclic ketone or amine precursors. A patented methodology (CN113214290A) employs a multi-step sequence starting with chloroacetyl chloride under nitrogen protection. This reaction facilitates nucleophilic substitution to form the initial heterocyclic intermediate, followed by catalytic hydrogenation (Pd/C or Raney Ni catalysts) under hydrogen atmospheres (5–10 bar) to reduce unsaturated bonds and establish the spiro junction. The catalytic hydrogenation step achieves >85% conversion efficiency when optimized at 50–60°C in polar solvents like tetrahydrofuran (THF) or ethyl acetate [3].
Alternative routes leverage n-butyllithium-mediated deprotonation to activate carbonyl precursors for intramolecular cyclization. This method enables the formation of the critical C–N bonds constituting the diaza ring system. Temperature control (−78°C to 25°C) is essential to suppress side reactions, with THF proving optimal for anion stability [3] [8]. Recent advances focus on palladium-catalyzed amination for spirocyclic closure, which enhances regioselectivity and reduces reaction steps compared to classical nucleophilic substitutions [3].
Table 1: Catalytic Methods for Spiro Core Assembly
Reaction Type | Catalyst/Reagent | Solvent | Temperature | Key Advantage |
---|---|---|---|---|
Catalytic Hydrogenation | Pd/C, H₂ (5–10 bar) | THF/EtOAc | 50–60°C | High conversion (>85%) |
Anionic Cyclization | n-BuLi | THF | −78°C to 25°C | Precise bond formation |
Reductive Amination | NaBH₄/Pd/C | MeOH | 25°C | Mild conditions, good atom economy |
Regioselective N-methylation is critical for defining the pharmacological profile of 8-methyl-2-oxa-5,8-diazaspiro[3.5]nonane. The tertiary nitrogen (N8) exhibits higher nucleophilicity than the secondary nitrogen (N5), allowing selective alkylation using methyl iodide or dimethyl sulfate. This selectivity is achieved under mild basic conditions (K₂CO₃ or DIPEA in acetonitrile), which deprotonate N8 without promoting over-alkylation. Yields exceed 90% when reactions are conducted at 0–25°C with stoichiometric control (1.0–1.2 eq methylating agent) [3] [8].
Isomer differentiation is essential, as misalkylation generates inactive byproducts like 5-methyl-2-oxa-5,8-diazaspiro[3.5]nonane. Analytical techniques (e.g., ¹³C NMR) confirm correct functionalization: The 8-methyl derivative displays distinct shifts at δ 42.5 ppm (N–CH₃), whereas the 5-methyl isomer resonates near δ 54.0 ppm. HPLC purification further resolves regioisomeric impurities to >99% regiochemical purity [1] [8].
Hydrochloride salt formation significantly improves the crystallinity, stability, and handling properties of 8-methyl-2-oxa-5,8-diazaspiro[3.5]nonane. Freebase dissolution in anhydrous ether or MTBE followed by HCl gas exposure yields solid precipitates with >95% conversion efficiency. Counterion selection is guided by thermal analysis: The hydrochloride salt (melting point: 210–215°C) outperforms oxalate or trifluoroacetate derivatives in hygroscopicity tests, gaining <0.5% moisture at 25°C/60% RH [2] [4] [9].
Large-scale processes employ citric or fumaric acid in ethanol/water mixtures, enabling crystallization without chromatography. Salt stoichiometry (1:1 base-to-acid ratio) is maintained via pH monitoring (target pH 3.5–4.5). The hydrochloride salt exhibits optimal shelf-life (>24 months) when stored at 2–8°C in amber glass under nitrogen [2] [4] [9].
Table 2: Salt Forms and Physicochemical Properties
Salt Form | Acid Used | Melting Point | Hygroscopicity | Storage Stability |
---|---|---|---|---|
Hydrochloride | HCl (gaseous) | 210–215°C | Low (<0.5% H₂O) | >24 months at 2–8°C |
Trifluoroacetate | CF₃COOH | 95–100°C | High (>5% H₂O) | 6 months at −20°C |
Oxalate | HOOC–COOH | 185–190°C | Moderate (~2% H₂O) | 12 months at 2–8°C |
Solvent selection dictates the environmental footprint of spirocyclic synthesis. Ethyl acetate (EtOAc) and ethanol (EtOH) replace dichloromethane (DCM) or DMF in hydrogenation and alkylation steps, reducing process mass intensity (PMI) by 40%. These bio-derived solvents enable efficient catalyst recycling and lower toxicity (LD₅₀ EtOAc: 11 g/kg vs. DCM: 2 g/kg) [3].
Atom economy is enhanced through catalytic hydrogenation instead of stoichiometric reductants (e.g., LiAlH₄). The patented route achieves 78% atom economy by minimizing protective groups and leveraging one-pot reactions. E-factor analysis reveals a 35% reduction in waste (2.8 kg waste/kg product) compared to traditional methods (4.3 kg/kg). Continuous flow processing further optimizes energy use, cutting reaction times from 12 hours (batch) to 2 hours with 15°C cooling [3] .
Table 3: Sustainability Metrics for Synthetic Routes
Parameter | Traditional Method | Optimized Green Method | Improvement |
---|---|---|---|
Process Mass Intensity | 120 | 72 | 40% reduction |
Atom Economy | 61% | 78% | +17% |
E-Factor (kg waste/kg product) | 4.3 | 2.8 | 35% reduction |
Reaction Time | 12 h (batch) | 2 h (flow) | 83% reduction |
Comprehensive Compound Nomenclature
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1